![molecular formula C8H5F2N3O B11731136 3-(3,4-Difluorophenyl)-1,2,4-oxadiazol-5-amine](/img/structure/B11731136.png)
3-(3,4-Difluorophenyl)-1,2,4-oxadiazol-5-amine
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Overview
Description
3-(3,4-Difluorophenyl)-1,2,4-oxadiazol-5-amine is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. The presence of the 3,4-difluorophenyl group adds unique properties to this compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Difluorophenyl)-1,2,4-oxadiazol-5-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,4-difluorobenzohydrazide with cyanogen bromide under basic conditions to form the oxadiazole ring. The reaction is usually carried out in a solvent such as ethanol or acetonitrile at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Difluorophenyl)-1,2,4-oxadiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity:
Research indicates that 3-(3,4-difluorophenyl)-1,2,4-oxadiazol-5-amine exhibits significant anticancer properties. A study demonstrated its efficacy against various cancer cell lines, showing growth inhibition percentages ranging from moderate to high depending on the specific cell type tested. For instance:
Cell Line | Percent Growth Inhibition (%) |
---|---|
SNB-19 | 86.61 |
OVCAR-8 | 85.26 |
NCI-H40 | 75.99 |
MDA-MB-231 | 56.53 |
These results suggest that the compound may disrupt cellular processes critical for cancer cell survival and proliferation .
Antimicrobial Properties:
The compound has also been investigated for its antimicrobial activity. It is believed to inhibit bacterial enzymes or disrupt cell membrane integrity, making it a candidate for developing new antimicrobial agents .
Material Science
Organic Electronics:
Due to its unique electronic properties, this compound is being explored for applications in organic electronics and photonics. Its ability to form stable thin films makes it suitable for use in organic light-emitting diodes (OLEDs) and organic solar cells.
Biological Studies
Enzyme Inhibition:
The compound's structural similarity to biologically active molecules allows it to be used in studies related to enzyme inhibition. Research has shown that it can interact with specific molecular targets involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders .
Case Study: In Silico Studies
A recent study utilized molecular docking simulations to predict the binding affinity of this compound with various protein targets. The results indicated favorable interactions with enzymes implicated in cancer progression and metabolic diseases, supporting its potential as a lead compound for drug development .
Mechanism of Action
The mechanism of action of 3-(3,4-Difluorophenyl)-1,2,4-oxadiazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4-Difluorophenyl)-1,2,4-triazole-5-amine
- 3-(3,4-Difluorophenyl)-1,2,4-thiadiazole-5-amine
- 3-(3,4-Difluorophenyl)-1,2,4-oxadiazol-5-thiol
Uniqueness
3-(3,4-Difluorophenyl)-1,2,4-oxadiazol-5-amine is unique due to the presence of the oxadiazole ring and the 3,4-difluorophenyl group This combination imparts specific chemical and biological properties that distinguish it from other similar compounds
Biological Activity
3-(3,4-Difluorophenyl)-1,2,4-oxadiazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a detailed overview of its biological properties, including anticancer and antimicrobial activities, mechanisms of action, and structure-activity relationships (SAR).
- Molecular Formula : C8H5F2N3O
- Molecular Weight : 197.14 g/mol
- CAS Number : 62470899
Anticancer Activity
Research indicates that this compound exhibits notable cytotoxic effects against various cancer cell lines.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 15.63 | Induction of apoptosis via p53 pathway |
A549 | 0.12–2.78 | Inhibition of cell proliferation |
U-937 | Not specified | Induction of apoptosis |
Studies have shown that compounds with similar oxadiazole structures can exhibit higher potency than established chemotherapeutics like doxorubicin . For instance, the compound demonstrated a significant ability to induce apoptosis in MCF-7 cells by increasing p53 expression and activating caspase pathways .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest it may inhibit bacterial growth by disrupting cell membrane integrity and inhibiting key bacterial enzymes.
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell metabolism and proliferation.
- Apoptosis Induction : It activates apoptotic pathways through the upregulation of pro-apoptotic proteins like p53.
- Cell Cycle Arrest : Evidence suggests that it can cause cell cycle arrest in the G1 phase, preventing cancer cells from dividing.
Structure-Activity Relationship (SAR)
The biological activity of oxadiazole derivatives is significantly influenced by their structural features:
- Fluorine Substitution : The presence of fluorine atoms enhances lipophilicity and may improve binding affinity to biological targets.
- Aromatic Rings : The substitution pattern on the phenyl ring affects the electronic properties and steric hindrance, impacting the overall activity.
Research indicates that modifications to the oxadiazole core can lead to compounds with improved potency and selectivity against cancer cells .
Case Studies
Several case studies have documented the efficacy of similar compounds in clinical settings:
Properties
Molecular Formula |
C8H5F2N3O |
---|---|
Molecular Weight |
197.14 g/mol |
IUPAC Name |
3-(3,4-difluorophenyl)-1,2,4-oxadiazol-5-amine |
InChI |
InChI=1S/C8H5F2N3O/c9-5-2-1-4(3-6(5)10)7-12-8(11)14-13-7/h1-3H,(H2,11,12,13) |
InChI Key |
WKUXRAROEPYIEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=NOC(=N2)N)F)F |
Origin of Product |
United States |
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